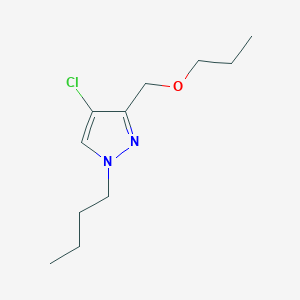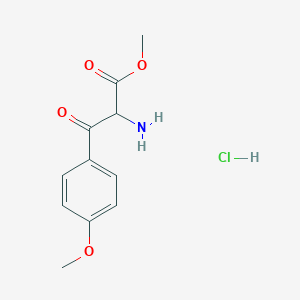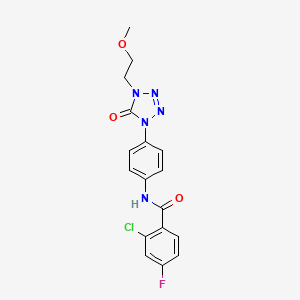![molecular formula C19H20N2O5S B2422562 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955747-65-6](/img/structure/B2422562.png)
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds that have been extensively studied for their pharmacological properties . It is structurally related to sigma-2 receptor selective ligands and dopamine D3 receptor antagonists .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves derivatization of the arylamide moiety and the tetrahydroisoquinoline substructure . A two-step procedure has been developed that includes an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3,4-tetrahydroisoquinoline core with an acetyl group at the 2-position and a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide group .Chemical Reactions Analysis
The biotransformation of similar substrates has been observed via reduction, oxidation, hydroxylation, and N-oxidation reactions with different microorganisms . Derivatization of the arylamide moiety and the tetrahydroisoquinoline substructure can lead to compounds with markedly improved selectivities and affinities .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have developed a series of compounds related to the mentioned sulfonamide, focusing on their synthesis and biological evaluation against various enzymes and microbial species. The study by M. Irshad et al. (2019) discusses the design, synthesis, and evaluation of sulfonamides possessing a 1,4-benzodioxane nucleus, highlighting their moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) but notably good activity against lipoxygenase. This research underscores the compounds' potential as therapeutic agents due to their antimicrobial activities and hemolytic profiles, suggesting a promising avenue for developing new medications (M. Irshad et al., 2019).
Enzyme Inhibitory Potential
Another area of interest is the enzyme inhibitory potential of these compounds. A study by M. Abbasi et al. (2019) investigates new sulfonamides with benzodioxane and acetamide moieties for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), revealing substantial activity against yeast α-glucosidase and weaker against AChE. The research aligns with the interest in finding novel therapeutic agents for treating diseases related to enzyme dysregulation, offering insights into the structure-activity relationships of these compounds (M. Abbasi et al., 2019).
Molecular Docking Studies
The role of molecular docking in evaluating the biological activity of sulfonamide derivatives is critical. Studies have demonstrated that these compounds exhibit inhibitory activities against crucial enzymes, providing a foundation for the development of new drugs. For example, the work presented by M. Irshad et al. (2016) includes molecular docking studies that correlate with experimental data, offering a comprehensive approach to understanding the mechanism of action of these compounds at the molecular level (M. Irshad et al., 2016).
Advanced Synthesis Techniques
The exploration of advanced synthesis techniques for producing these compounds is crucial for their application in medicinal chemistry. Research by Chafika Bougheloum et al. (2013) on the synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide using H6P2W18O62 as an acidic solid catalyst represents a significant advancement in the field. This study not only provides a novel method for synthesizing sulfonamide derivatives but also offers detailed insights into their molecular and crystal structures, contributing to the broader understanding of their chemical properties (Chafika Bougheloum et al., 2013).
Mecanismo De Acción
Direcciones Futuras
The future directions in the study of this compound and similar 1,2,3,4-tetrahydroisoquinoline derivatives could involve further exploration of their pharmacological properties, development of more efficient synthesis methods, and investigation of their potential applications in medical and pharmaceutical fields .
Propiedades
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)21-7-6-14-2-3-16(10-15(14)12-21)20-27(23,24)17-4-5-18-19(11-17)26-9-8-25-18/h2-5,10-11,20H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQKKIXRVWHJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2422480.png)

![(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride](/img/structure/B2422485.png)
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate](/img/structure/B2422486.png)

![1-(Piperidin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2422488.png)



![N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2422496.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

